molecular formula C7H5N5O2 B2873624 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid CAS No. 1433888-37-9

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2873624
CAS No.: 1433888-37-9
M. Wt: 191.15
InChI Key: JZBXKGRNDXEWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-1,2,3,4-Tetrazol-1-yl)pyridine-2-carboxylic acid (CAS 1433888-37-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features a molecular formula of C 7 H 5 N 5 O 2 and a molecular weight of 191.15 g/mol [ ]. Its structure integrates a pyridine ring with a carboxylic acid group at the 2-position and a 1,2,3,4-tetrazole moiety at the 5-position, creating a multifunctional scaffold capable of diverse molecular interactions. The carboxylic acid group provides a handle for forming amide bonds, while the tetrazole ring, a bioisostere for a carboxylic acid, can enhance metabolic stability, bioavailability, and metal-coordinating properties in target molecules [ ]. This makes the compound exceptionally valuable for constructing coordination polymers [ ] and for designing novel active pharmaceutical ingredients (APIs). As a key intermediate, this chemical is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage its unique properties in drug discovery projects, particularly in developing kinase inhibitors or other small-molecule therapeutics, and in the synthesis of advanced functional materials.

Properties

IUPAC Name

5-(tetrazol-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBXKGRNDXEWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cycloaddition Using 5-Cyanopyridine-2-Carboxylic Acid

Reacting 5-cyanopyridine-2-carboxylic acid with sodium azide (NaN₃) in the presence of Lewis acids like ZnBr₂ or Sc(OTf)₃ facilitates cycloaddition. For example, ZnBr₂ in water under microwave irradiation (160°C, 15 min) achieves yields up to 85%. However, the carboxylic acid group may necessitate protection (e.g., methyl esterification) to prevent side reactions. Post-synthesis hydrolysis regenerates the carboxylic acid.

Key Considerations:

  • Regioselectivity: Lewis acids like Cu(II) favor N1-substitution (1H-tetrazol-1-yl) over N2-isomers.
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance nitrile activation but require careful moisture control.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave (MW) irradiation significantly reduces reaction times from hours to minutes while improving yields.

Protocol Optimization

A representative procedure involves:

  • Substrate: Methyl 5-cyanopyridine-2-carboxylate (protecting carboxylic acid as methyl ester).
  • Conditions: NaN₃, ZnBr₂ (10 mol%), H₂O, MW (160°C, 10 min).
  • Deprotection: Hydrolysis with NaOH/EtOH yields the target compound.

Advantages:

  • Yield Enhancement: 90–99% reported for analogous tetrazoles using Pd/Co nanoparticles under MW.
  • Scalability: Reduced energy consumption vs. conventional heating.

Heterogeneous Catalysis: Enabling Recyclability

Heterogeneous catalysts simplify post-reaction purification and enhance sustainability.

Nanoparticle Catalysts

  • Fe₃O₄@SiO₂/Cu(II): Magnetic separation allows reuse for 7 cycles without significant activity loss (yields: 75–92%).
  • Ag Nanoparticles (Ag NPs): Activate nitriles via electrophilic carbon enhancement, achieving 93% yield in DMF at 120°C.

Polymer-Supported Catalysts

Amberlyst-15 in DMSO at 85°C facilitates cycloaddition with 82–95% yields for aromatic nitriles.

Regioselective Synthesis: Controlling Tetrazole Orientation

Achieving exclusive 1H-tetrazol-1-yl substitution requires precise conditions:

  • Catalyst Choice: Cu(II) complexes (e.g., Salen-Cu) direct N1-attack via nitrile polarization.
  • Solvent Effects: DMF stabilizes transition states favoring N1-regiochemistry.

Case Study:
Chan–Evans–Lam coupling, as used for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrates copper’s role in directing substitution patterns. Adapting this to pyridine-2-carboxylic acid derivatives could optimize regioselectivity.

Comparative Analysis of Synthetic Routes

Method Catalyst Conditions Yield (%) Regioselectivity (N1:N2)
Conventional Heating ZnBr₂ DMF, 130°C, 40h 79 85:15
Microwave Pd/Co NPs H₂O, 160°C, 10min 99 95:5
Heterogeneous Fe₃O₄@SiO₂/Cu(II) DMF, 120°C, 6h 92 90:10
Solvent-Free NH₄Cl Neat, 100°C, 12h 68 80:20

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Tetrazole vs. Triazole Derivatives

5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride
  • Molecular Formula : C₈H₇ClN₄O₂ .
  • Key Differences : Replaces the tetrazole with a 1,2,4-triazole ring and includes a hydrochloride salt.
  • Applications : Marketed as a versatile small-molecule scaffold for drug discovery, though its biological activity remains uncharacterized in available literature .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Molecular Formula : C₁₀H₆ClF₃N₃O₂ .
  • Key Differences : Features a 1,2,3-triazole ring substituted with a 4-chlorophenyl and trifluoromethyl group.
  • Biological Activity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its electron-withdrawing CF₃ group enhancing target binding .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • Molecular Formula : C₇H₆N₄O₂S .
  • Key Differences : Incorporates a thiazole ring instead of pyridine and a methyl-substituted triazole.
  • Biological Activity : Shows 62.47% GP against NCI-H522 cells, with thiazole moieties improving membrane permeability .

Positional Isomers: Tetrazole Substitution Patterns

5-(1H-1,2,3,4-Tetrazol-5-yl)pyridine-2-carboxylic acid
  • Molecular Formula : C₇H₅N₅O₂ (CAS: 2060052-77-7) .
  • Key Differences: The tetrazole is attached via position 5 (vs.
  • Implications : Positional isomerism may influence solubility and receptor interactions, though biological data are lacking .

Key Research Findings

  • Electron-Withdrawing Groups : Substituents like CF₃ enhance antitumor activity by improving binding affinity to targets such as c-Met kinase .
  • Heterocycle Impact: Thiazole-containing analogues exhibit broader activity against melanoma (LOX IMVI cells, GP = 44.78–62.25%) due to increased lipophilicity .
  • Tetrazole vs.

Biological Activity

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, providing similar physicochemical properties while potentially reducing toxicity. The pyridine moiety contributes to the compound's overall pharmacological profile, making it a subject of various biological studies.

2. Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with tetrazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, one method utilizes copper-catalyzed reactions to facilitate the formation of the desired tetrazole-pyridine structure efficiently.

3.1 Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of tetrazole could inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .

Compound Microbial Strain Inhibition Zone (mm)
This compoundE. coli16
This compoundS. aureus14

3.2 Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively documented. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK .

Case Study:
A recent study evaluated the effects of a series of tetrazole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against these cell lines.

Cell Line IC50 (µM)
MCF-75.3
HeLa4.8

3.3 Antihypertensive Activity

Tetrazole-containing compounds have also been investigated for their antihypertensive effects. The mechanism is thought to involve the inhibition of angiotensin II receptors or modulation of nitric oxide pathways .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and tetrazole rings can significantly influence potency and selectivity.

5. Conclusion

This compound exhibits a promising profile as a multitarget agent with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.